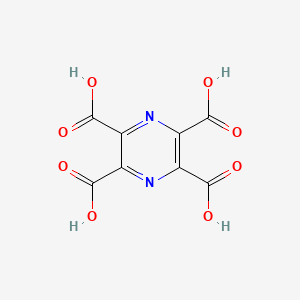

Pyrazinetetracarboxylic acid

描述

Pyrazinetetracarboxylic acid is an organic compound with the molecular formula C₈H₄N₂O₈. It is a derivative of pyrazine, characterized by the presence of four carboxyl groups attached to the pyrazine ring. This compound is known for its high denticity, making it a versatile ligand in coordination chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Pyrazinetetracarboxylic acid can be synthesized through various methods, including hydrothermal reactions. One common method involves the reaction of pyrazine with nitric acid, followed by oxidation to introduce the carboxyl groups. Another approach is the reaction of pyrazine with carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using catalytic processes that involve the oxidation of pyrazine derivatives. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

化学反应分析

Chemical Reactions Involving Pyrazinetetracarboxylic Acid

This compound exhibits a range of chemical reactivity due to its multiple carboxyl groups. These reactions can be classified into several categories:

Coordination Chemistry

This compound is known for its ability to act as a chelating ligand, forming stable complexes with various metal ions. The coordination behavior is influenced by the number and position of carboxyl groups, which can donate electron pairs to metal centers.

-

Metal Complex Formation : The interaction with metal ions such as uranium and zinc leads to the formation of coordination polymers. For example, under hydrothermal conditions with uranyl ions, complexes like

are formed, where PZTC denotes this compound .

Decarboxylation Reactions

Decarboxylation is a significant reaction for this compound, especially under basic conditions or when heated. The mechanism involves the loss of carbon dioxide from the carboxyl groups, which can lead to the formation of lower carboxylic acids or other derivatives.

-

Example Reaction : Upon prolonged heating in alkaline conditions, this compound can undergo decarboxylation to yield pyrazinedicarboxylic acid .

Esterification Reactions

The carboxyl groups in this compound can react with alcohols to form esters. This reaction is typically catalyzed by acids and is used to modify the compound for various applications in materials science.

Redox Reactions

This compound can participate in redox reactions where it acts as both an oxidizing and reducing agent depending on the reaction conditions and the presence of other reactants.

Research Findings on this compound

Recent studies have explored the structural properties and reactivity of this compound in detail:

-

Crystal Structure Analysis : X-ray crystallography has revealed various polymorphs of this compound and its complexes, showcasing hydrogen bonding interactions that stabilize these structures .

-

Coordination Polymers : The formation of coordination polymers has been extensively studied, demonstrating how variations in metal ions lead to diverse structural motifs .

科学研究应用

Chemical Synthesis

-

Synthesis of Coordination Polymers

- PTCA serves as an effective linker in the formation of coordination polymers. These polymers exhibit diverse structures and functionalities, which are beneficial for catalysis and material science applications. The adaptability of PTCA allows for the construction of intricate networks that can be tailored for specific catalytic processes .

- Polymer Production

- Dyes and Pigments

Biological Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of PTCA exhibit antimicrobial properties against various pathogens. For instance, certain synthesized derivatives have shown promising results with IC50 values around 10 μM against human cancer cell lines and notable antibacterial activities. This suggests potential applications in pharmaceuticals, particularly in developing new antimicrobial agents.

-

Antiviral Properties

- The presence of pyrazine rings in PTCA derivatives has been linked to enhanced antiviral activities. Research indicates that compounds containing this structure can inhibit viral replication, providing a basis for developing antiviral therapeutics, especially relevant in the context of emerging viral diseases .

Material Science Applications

- Nanostructured Materials

- Thermal Stability Enhancements

Case Studies

作用机制

The mechanism by which pyrazinetetracarboxylic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to a range of biological and chemical effects. The pathways involved often include coordination to metal centers, which can alter the activity of the target molecules .

相似化合物的比较

Benzophenone-3,3’,4,4’-tetracarboxylic acid: Similar in structure but with a benzene ring instead of a pyrazine ring.

Pyrazine-2,3,5,6-tetracarboxylic acid: A closely related compound with similar properties and applications.

Uniqueness: Pyrazinetetracarboxylic acid is unique due to its high denticity and ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in the synthesis of metal-organic frameworks and coordination polymers, where its structural properties can be finely tuned to achieve desired functionalities .

生物活性

Pyrazinetetracarboxylic acid (PTCA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of PTCA, focusing on its mechanisms, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with four carboxylic acid groups. Its chemical formula is , and it has been studied for its ability to form coordination complexes with metals, which may enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PTCA and its derivatives. The compound exhibits significant activity against various bacterial strains, including:

- Mycobacterium tuberculosis : PTCA derivatives have shown promising results in inhibiting the growth of this pathogen. For instance, a derivative known as 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated a minimum inhibitory concentration (MIC) of 1.56 μg·mL against M. tuberculosis H37Rv .

- Other Bacteria : Various studies report that PTCA and its derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Table 1: Antimicrobial Activity of PTCA Derivatives

| Compound Name | Target Pathogen | MIC (μg·mL) |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | 1.56 |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis | 5 |

| Compound 10 | Staphylococcus aureus | 50 |

| Compound 14 | Escherichia coli | 100 |

The mechanisms through which PTCA exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Cell Membrane Disruption : PTCA may interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Key Enzymes : Similar to pyrazinamide, PTCA may inhibit enzymes involved in fatty acid synthesis and other metabolic pathways critical for bacterial survival .

Anticancer Activity

Emerging research indicates that PTCA may also possess anticancer properties . In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The effectiveness appears to be linked to their ability to disrupt cellular processes essential for cancer cell proliferation.

Case Study: Anticancer Effects

In a study examining the effects of PTCA on human cancer cell lines, it was found that specific derivatives led to significant reductions in cell viability. The underlying mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

属性

IUPAC Name |

pyrazine-2,3,5,6-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16/h(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVZRHBNXZKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195776 | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43193-60-8 | |

| Record name | 2,3,5,6-Pyrazinetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43193-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043193608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazinetetracarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z28T4GD8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes pyrazine-2,3,5,6-tetracarboxylic acid an attractive ligand in coordination chemistry?

A1: Pyrazine-2,3,5,6-tetracarboxylic acid possesses four carboxyl groups and two nitrogen atoms on its pyrazine ring, offering multiple potential coordination sites for metal ions. This versatility allows H4pztc to adopt various coordination modes, forming diverse metal-organic frameworks (MOFs) with intriguing structural architectures. [, , , , , , , , , , , , , , , , , , , , ]

Q2: What are the common coordination modes observed for pyrazine-2,3,5,6-tetracarboxylic acid with metal ions?

A2: H4pztc can coordinate to metal ions in diverse modes, including:

- Bis-bidentate: The ligand bridges two metal centers, coordinating through two carboxylate groups on each side. []

- Tridentate chelating: The ligand coordinates to one metal center through one nitrogen atom and two oxygen atoms from adjacent carboxyl groups. [, ]

- Mixed coordination modes: H4pztc can simultaneously exhibit different coordination modes within a single structure, further increasing the structural diversity of its complexes. [, ]

Q3: How does the coordination environment of the metal ion influence the structure of pyrazine-2,3,5,6-tetracarboxylic acid complexes?

A3: The coordination preferences of the metal ion, such as coordination number and geometry, dictate the final structure of the complex. For instance, a metal ion favoring square planar geometry might lead to the formation of 2D sheet-like structures, while an octahedral preference might result in 3D frameworks. [, ]

Q4: What role do hydrogen bonds play in the structures of pyrazine-2,3,5,6-tetracarboxylic acid complexes?

A4: Hydrogen bonds, often involving uncoordinated carboxylate oxygen atoms and water molecules, contribute significantly to the extended structures of H4pztc complexes. These interactions can connect individual units, chains, or layers, leading to higher-dimensional supramolecular architectures. [, , , , ]

Q5: What is unique about the water clusters observed in some pyrazine-2,3,5,6-tetracarboxylic acid complexes?

A5: Intriguingly, some H4pztc complexes exhibit unique water clusters stabilized within their structures. For example, a hexadecameric water cluster was observed in a Cu(II)-based MOF. [] Another study reported an infinite chain of quasi-planar hexameric water clusters within a Co(II)-based framework. [] These water clusters highlight the potential of H4pztc complexes in templating unusual water arrangements.

Q6: Can pyrazine-2,3,5,6-tetracarboxylic acid undergo decarboxylation during complex formation?

A6: Yes, H4pztc can undergo decarboxylation under certain reaction conditions, particularly under hydrothermal treatment. This decarboxylation leads to the in-situ formation of ligands like pyrazine-2,6-dicarboxylic acid, which can further coordinate with metal ions, yielding new complexes. [, , ]

Q7: What are the potential applications of pyrazine-2,3,5,6-tetracarboxylic acid-based complexes?

A7: H4pztc-based complexes, with their diverse structures and tunable properties, hold promise in various fields, including:

- Luminescence: Lanthanide-based H4pztc complexes have shown potential for luminescent applications. []

- Magnetism: The magnetic properties of H4pztc complexes can be tuned by varying the metal ions, potentially leading to magnetic materials. []

Q8: What are the challenges and future directions in research on pyrazine-2,3,5,6-tetracarboxylic acid?

A8: Further research on H4pztc should focus on:

Q9: How does the choice of metal ion influence the properties and potential applications of pyrazine-2,3,5,6-tetracarboxylic acid complexes?

A9: The choice of metal ion significantly influences the properties of the resulting complex. For instance, using paramagnetic metal ions like Cu(II) or Mn(II) can introduce magnetic properties. [, ] Luminescent lanthanide ions like Eu(III) or Tb(III) can be incorporated to develop luminescent materials. [] Furthermore, the catalytic properties of the complex are heavily dependent on the metal ion's inherent reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。